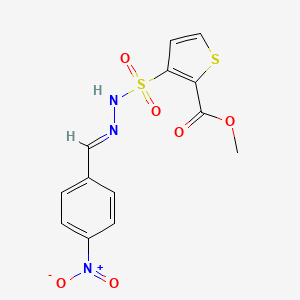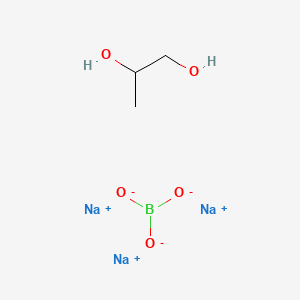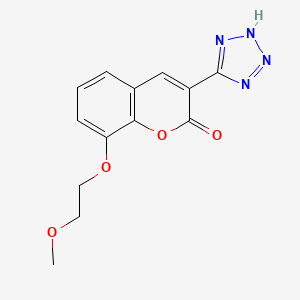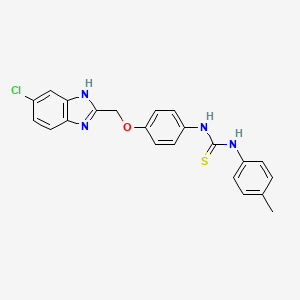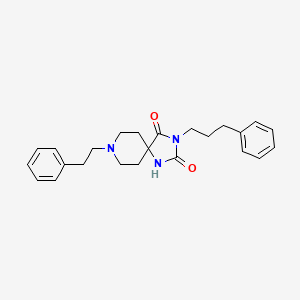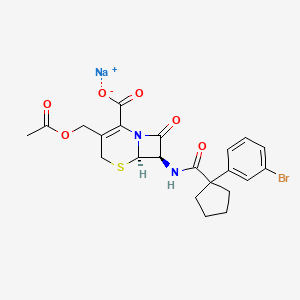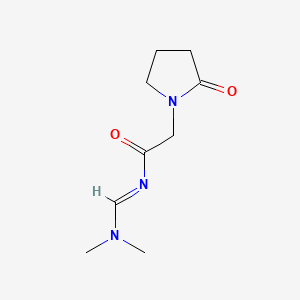
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: is a complex organic compound with the molecular formula C18-H19-Cl2-N7-O-S and a molecular weight of 452.40 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purin-6-ylthioacetic Acid Moiety: This step involves the reaction of 6-mercaptopurine with chloroacetic acid under basic conditions to form (1H-Purin-6-ylthio)acetic acid.
Synthesis of the Hydrazide Intermediate: The hydrazide intermediate is prepared by reacting 4-(bis(2-chloroethyl)amino)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the (1H-Purin-6-ylthio)acetic acid with the hydrazide intermediate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the hydrazide moiety to the corresponding amine.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alcohols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, alcohols, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel chemotherapeutic agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to the inhibition of cellular processes.
Pathways Involved: It may interfere with DNA replication and repair mechanisms, induce oxidative stress, and modulate signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: can be compared with other similar compounds:
2-Pyrrolidone: A simpler lactam used in various industrial applications.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
Uniqueness: : The unique combination of the purine, thioacetic acid, and hydrazide moieties in This compound provides it with distinct chemical reactivity and potential biological activities that are not commonly found in simpler compounds like 2-pyrrolidone and allylamine.
Propiedades
Número CAS |
130953-27-4 |
|---|---|
Fórmula molecular |
C18H19Cl2N7OS |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H19Cl2N7OS/c19-5-7-27(8-6-20)14-3-1-13(2-4-14)9-25-26-15(28)10-29-18-16-17(22-11-21-16)23-12-24-18/h1-4,9,11-12H,5-8,10H2,(H,26,28)(H,21,22,23,24)/b25-9+ |
Clave InChI |
OULKSDKUJSYCFF-YCPBAFNGSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC=NC3=C2NC=N3)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)CSC2=NC=NC3=C2NC=N3)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


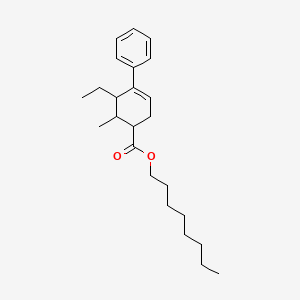
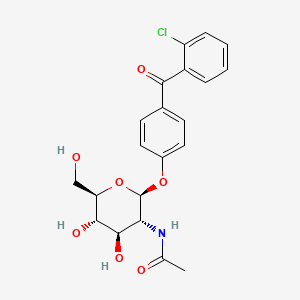
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
